3-[(6-Imidazol-1-ylpyridin-3-yl)methyl]-1-methyl-1-(2-phenylpropyl)urea
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Overview
Description
3-[(6-Imidazol-1-ylpyridin-3-yl)methyl]-1-methyl-1-(2-phenylpropyl)urea is a complex organic compound featuring a unique structure that combines an imidazole ring, a pyridine ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Imidazol-1-ylpyridin-3-yl)methyl]-1-methyl-1-(2-phenylpropyl)urea typically involves multi-step organic synthesis. One common approach starts with the preparation of the imidazole and pyridine intermediates, followed by their coupling and subsequent urea formation.
Imidazole Synthesis: The imidazole ring can be synthesized using a cyclization reaction involving an amido-nitrile precursor under mild conditions with a nickel catalyst.
Pyridine Synthesis: The pyridine ring is often synthesized through a condensation reaction involving aldehydes and ammonia or amines.
Coupling Reaction: The imidazole and pyridine intermediates are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.
Urea Formation: The final step involves the reaction of the coupled intermediate with an isocyanate or a urea derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, under basic conditions with catalysts like palladium or nickel.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives of the pyridine ring.
Substitution: Substituted imidazole or pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 3-[(6-Imidazol-1-ylpyridin-3-yl)methyl]-1-methyl-1-(2-phenylpropyl)urea is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.
Medicine
Medically, this compound is investigated for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 3-[(6-Imidazol-1-ylpyridin-3-yl)methyl]-1-methyl-1-(2-phenylpropyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which also contain the imidazole ring, are used for their antimicrobial properties.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which contain the pyridine ring, are known for their roles in biological systems.
Uniqueness
What sets 3-[(6-Imidazol-1-ylpyridin-3-yl)methyl]-1-methyl-1-(2-phenylpropyl)urea apart is its combined structure of imidazole and pyridine rings linked through a urea moiety. This unique combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-methyl-1-(2-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-16(18-6-4-3-5-7-18)14-24(2)20(26)23-13-17-8-9-19(22-12-17)25-11-10-21-15-25/h3-12,15-16H,13-14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFSOWXGJHNGMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)NCC1=CN=C(C=C1)N2C=CN=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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